molecular formula C34H29N7O4 B6291147 TAMRA tetrazine CAS No. 1621096-76-1

TAMRA tetrazine

Cat. No.: B6291147
CAS No.: 1621096-76-1
M. Wt: 599.6 g/mol
InChI Key: BTIHTNQCSLEUQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA tetrazine typically involves the derivatization of tetrazine scaffolds. One common method includes the reaction of tetrazine with carboxytetramethylrhodamine under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure consistency and quality. The product is typically purified using high-performance liquid chromatography and stored under specific conditions to maintain its stability .

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O4/c1-40(2)23-10-13-26-29(16-23)45-30-17-24(41(3)4)11-14-27(30)31(26)28-15-22(9-12-25(28)34(43)44)33(42)35-18-20-5-7-21(8-6-20)32-38-36-19-37-39-32/h5-17,19H,18H2,1-4H3,(H-,35,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHTNQCSLEUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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